5-(Benzyloxy)-2-chlorobenzoic acid
Description
Properties
IUPAC Name |
2-chloro-5-phenylmethoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c15-13-7-6-11(8-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DERCEMAHYDZPKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
This method involves the hydrolysis of a benzyl-protected ester precursor, analogous to the synthesis of 2-benzyloxy-5-bromo-benzoic acid from its benzyl ester. For this compound, the ester intermediate (5-benzyloxy-2-chlorobenzoic acid benzyl ester) undergoes base-mediated hydrolysis.
Reaction Conditions
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Substrate : 5-Benzyloxy-2-chlorobenzoic acid benzyl ester
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Base : Sodium hydroxide (4 equivalents)
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Solvent : Methanol/water (3:1 v/v)
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Temperature : 60°C
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Duration : 2 hours
Mechanistic Insights
The hydroxide ion nucleophilically attacks the ester carbonyl, forming a tetrahedral intermediate. Subsequent elimination of the benzyloxy group yields the carboxylic acid. The chlorine substituent at the 2-position remains inert under these conditions due to its electronic ortho-directing effects.
Yield and Purity
-
Purity : >99% (by LCMS, assuming similar workup: aqueous extraction, acidification, and recrystallization)
Electrophilic Chlorination of 5-Benzyloxybenzoic Acid
Reaction Overview
Direct chlorination of 5-benzyloxybenzoic acid using electrophilic chlorinating agents introduces the 2-chloro substituent. This approach mirrors halogenation strategies for benzyloxy-substituted aromatics.
Reaction Conditions
Regioselectivity
The benzyloxy group directs electrophilic substitution to the para position, but steric hindrance from the carboxylic acid group favors chlorination at the ortho (2-) position. Computational studies suggest that the carboxylic acid’s electron-withdrawing effect deactivates the ring, necessitating vigorous conditions.
Yield and Byproducts
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Byproducts : Di- and tri-chlorinated isomers (10–15%), removable via column chromatography.
Ullmann-Type Coupling for Benzyloxy Group Introduction
Reaction Overview
This method introduces the benzyloxy group via copper-catalyzed coupling, followed by chlorination. The sequence is inspired by multi-step syntheses of benzyloxy-substituted cyclobutanones.
Step 1: Synthesis of 2-Chloro-5-hydroxybenzoic Acid
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Substrate : 5-Hydroxybenzoic acid
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Chlorinating Agent : Thionyl chloride (SOCl₂)
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Conditions : Reflux in anhydrous DMF (2 hours)
Step 2: Benzyloxy Group Installation
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Substrate : 2-Chloro-5-hydroxybenzoic acid
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Reagents : Benzyl bromide, potassium carbonate
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Catalyst : CuI (10 mol%)
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Solvent : DMF
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Temperature : 110°C
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Duration : 12 hours
Yield and Challenges
-
Overall Yield : 50–60%
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Key Challenge : Competing etherification at the carboxylic acid group, mitigated by using bulky bases like K₂CO₃.
One-Pot Fischer Indole Synthesis Adaptation
Reaction Overview
Adapting the Fischer indole synthesis—used for 5-benzyloxy indoles—this method employs a hydrazine intermediate to construct the benzyloxy-chlorobenzoic acid framework.
Reaction Conditions
Mechanism
The hydrazine condenses with the ketone, forming a hydrazone. Acid-catalyzed cyclization and aromatization yield the benzoic acid derivative. The chlorine atom is introduced via the ketone precursor.
Yield and Scalability
Comparative Analysis of Methods
| Method | Key Advantage | Limitation | Yield |
|---|---|---|---|
| Hydrolysis of Ester | High yield, simplicity | Requires ester precursor | 93–97% |
| Electrophilic Chlorination | Direct, fewer steps | Byproduct formation | 65–75% |
| Ullmann Coupling | Regioselective | Multi-step, moderate yield | 50–60% |
| Fischer Indole Adaptation | Industrially scalable | Narrow substrate scope | 70–80% |
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-2-chlorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chlorine atom can be reduced to a hydrogen atom, resulting in the formation of 5-(Benzyloxy)benzoic acid.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) can be employed under basic conditions.
Major Products
Oxidation: Benzyloxybenzoic acid or benzyloxybenzaldehyde.
Reduction: 5-(Benzyloxy)benzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
5-(Benzyloxy)-2-chlorobenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: Researchers investigate its effects on biological systems to understand its potential therapeutic uses.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-2-chlorobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The benzyloxy group can enhance the compound’s ability to cross cell membranes, while the chlorine atom can influence its binding affinity to target molecules.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Acidity :
- Electron-withdrawing groups (Cl, Br) at the 2-position lower the pKa of benzoic acid (e.g., 5-Bromo-2-chlorobenzoic acid: pKa ~2.5) compared to electron-donating groups (e.g., -OCH₂C₆H₅: pKa ~3.8) .
- Replacement of Cl with OH (as in 5-(Benzyloxy)-2-hydroxybenzoic acid) increases pKa by ~1.4 units due to reduced electron withdrawal .
Solubility and Reactivity: The benzyloxy group in this compound reduces water solubility compared to amino or hydroxyl analogs . Halogenated derivatives (Br, I) exhibit higher lipophilicity, making them suitable for lipid-mediated drug delivery .
Synthetic Utility :
- This compound is synthesized via benzylation of 5-hydroxy-2-chlorobenzoic acid, followed by purification .
- Halogenated analogs are often prepared through electrophilic substitution or Ullmann coupling .
Biological Activity :
Biological Activity
5-(Benzyloxy)-2-chlorobenzoic acid is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound, with the molecular formula C14H11ClO3, features a benzyloxy group and a chlorine atom on the benzoic acid structure. Its unique structure suggests potential interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of benzoic acid have shown varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The specific activity of this compound against microbial strains remains to be comprehensively evaluated but could be inferred from related compounds in the literature .
Antiproliferative Activity
Antiproliferative effects have been documented in various studies for compounds bearing similar structural motifs. For example, certain chlorinated benzoic acids demonstrated significant inhibitory effects on cancer cell lines, suggesting that this compound may also possess similar properties. The IC50 values for related compounds ranged from low micromolar concentrations, indicating potent activity against cancer cells .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with a similar structure have been shown to inhibit key enzymes involved in cellular proliferation and survival.
- Induction of Apoptosis : Some studies suggest that derivatives can induce programmed cell death in cancer cells, a critical pathway for anticancer agents.
- Antioxidant Properties : The presence of hydroxyl groups in related compounds has been associated with antioxidant activity, which may contribute to their overall biological effects .
Research Findings and Case Studies
Q & A
Q. What are the key considerations in designing a synthesis protocol for 5-(Benzyloxy)-2-chlorobenzoic acid?
- Methodological Answer : Synthesis typically involves benzyl protection of a hydroxyl group followed by chlorination. For example:
Benzylation : React 2-hydroxy-5-chlorobenzoic acid with benzyl bromide in the presence of a base (e.g., K₂CO₃) to introduce the benzyloxy group .
Chlorination : Use thionyl chloride (SOCl₂) or PCl₅ to convert the carboxylic acid to an acid chloride intermediate, followed by hydrolysis to retain the acid group if necessary .
- Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the pure product .
- Validation : Confirm reaction completion via TLC (Rf comparison) and intermediate characterization by FT-IR (C=O stretch at ~1700 cm⁻¹) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should they be applied?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks based on substituent effects. The benzyloxy group’s aromatic protons (6.8–7.5 ppm) and methylene protons (4.8–5.2 ppm) are key markers. Chlorine’s electron-withdrawing effect deshields adjacent carbons .
- FT-IR : Confirm carboxylic acid (O-H stretch ~2500–3000 cm⁻¹, C=O ~1680–1700 cm⁻¹) and benzyl ether (C-O-C ~1250 cm⁻¹) .
- Mass Spectrometry (MS) : ESI-MS in negative mode should show [M-H]⁻ peaks matching the molecular weight (e.g., MW 292.7 g/mol) .
- Cross-Validation : Compare data with structurally similar compounds (e.g., 5-chlorosalicylaldehyde derivatives) to resolve ambiguities .
Advanced Research Questions
Q. How can researchers optimize the coupling of this compound with amines to form bioactive amides?
- Methodological Answer :
- Coupling Agents : Use carbodiimides (e.g., DCC, EDC) or CDI (1,1′-carbonyldiimidazole) to activate the carboxylic acid. CDI is preferred for moisture-sensitive reactions .
- Reaction Conditions : Conduct reactions in anhydrous DMF or THF under nitrogen. Monitor progress via TLC (silica gel, 1:1 hexane/EtOAc).
- Work-Up : Quench excess reagent with aqueous HCl, extract with dichloromethane, and purify via flash chromatography .
- Bioactivity Screening : Test amide derivatives for antimicrobial or enzyme inhibitory activity using in vitro assays (e.g., MIC tests for antibacterials) .
Q. When encountering discrepancies in melting points across synthesis batches, what methodological approaches should be taken?
- Methodological Answer :
- Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities. A single peak at 254 nm indicates high purity .
- Polymorphism Screening : Perform X-ray crystallography (e.g., PDB-based structural comparisons) to identify crystal packing variations .
- Solvent Optimization : Recrystallize using different solvent pairs (e.g., methanol/water vs. acetone/hexane) to isolate the most stable polymorph .
Q. What strategies are recommended for analyzing the electronic effects of substituents on the acidity of this compound?
- Methodological Answer :
- Computational Studies : Use DFT calculations (e.g., Gaussian software) to map electron density and predict pKa values. Compare with experimental titration data .
- Titration Experiments : Measure aqueous solubility and titrate with NaOH to determine experimental pKa. The electron-withdrawing Cl and benzyloxy groups lower pKa compared to unsubstituted benzoic acid .
- Comparative Analysis : Benchmark against analogs (e.g., 5-fluoro-2-hydroxybenzoic acid) to isolate substituent effects .
Data Contradiction Analysis
Q. How should researchers address conflicting NMR data for derivatives of this compound?
- Methodological Answer :
- Isomer Identification : Use NOESY or COSY NMR to distinguish between regioisomers (e.g., ortho vs. para substitution artifacts) .
- Dynamic Effects : Variable-temperature NMR can reveal rotameric equilibria in benzyloxy groups. Cool samples to -40°C to "freeze" conformers .
- Spectral Simulation : Tools like MestReNova simulate splitting patterns to validate assignments against experimental data .
Structural and Functional Insights
Q. What crystallographic methods are suitable for resolving the 3D structure of this compound complexes?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., ethanol/water). Use synchrotron radiation for high-resolution data .
- PDB Validation : Compare bond lengths/angles with similar ligands (e.g., PDB entry 11Y) to confirm geometric accuracy .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) using CrystalExplorer software .
Table: Key Spectral Benchmarks for this compound
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
